(2S)-2-(Hex-5-enoylamino)-3-methylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(hex-5-enoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-5-6-7-9(13)12-10(8(2)3)11(14)15/h4,8,10H,1,5-7H2,2-3H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNSJRNAYHZJI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1608762-58-8 | |
| Record name | (2S)-2-(hex-5-enamido)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Hex-5-enoylamino)-3-methylbutanoic acid typically involves the following steps:
Formation of Hex-5-enoyl Chloride: This is achieved by reacting hex-5-enoic acid with thionyl chloride (SOCl₂) under reflux conditions to form hex-5-enoyl chloride.
Amidation Reaction: The hex-5-enoyl chloride is then reacted with (2S)-2-amino-3-methylbutanoic acid in the presence of a base such as triethylamine (TEA) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Hex-5-enoylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the hex-5-enoyl group can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The double bond can also be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: Pd/C catalyst with H₂ gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that (2S)-2-(Hex-5-enoylamino)-3-methylbutanoic acid exhibits antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that modifications to the hexenoyl moiety could enhance its efficacy against resistant strains of bacteria, suggesting a pathway for new therapeutic agents .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, with enhanced activity observed when combined with other chemotherapeutic agents . This synergistic effect could lead to more effective treatment regimens for cancer patients.
Biochemical Applications
2.1 Enzyme Inhibition
This compound is known to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. This inhibition can disrupt cellular proliferation, particularly in rapidly dividing cells such as those found in tumors .
2.2 Metabolic Studies
The compound serves as a useful tool in metabolic studies, particularly in understanding amino acid metabolism and its implications in various diseases. By tracing the incorporation of this compound into metabolic pathways, researchers can gain insights into metabolic dysregulation associated with conditions like diabetes and obesity .
Synthetic Biology
3.1 Chiral Building Block
In synthetic biology, this compound is utilized as a chiral building block for synthesizing more complex molecules, including peptides and other bioactive compounds. Its unique structure allows for the introduction of chirality into synthesized products, which is essential for developing pharmaceuticals with specific biological activities .
3.2 Gene Editing Applications
Emerging research suggests that derivatives of this compound may play a role in gene editing technologies, such as CRISPR-Cas9 systems. By serving as a component in guide RNA synthesis, it could enhance the specificity and efficiency of gene targeting strategies .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-(Hex-5-enoylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The hex-5-enoylamino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural homology with several N-acylated 3-methylbutanoic acid derivatives. Key comparisons include:
a) (2S)-2-Benzylamino-3-methylbutanoic Acid
- Structure: Substitution at the α-amino position with a benzyl group instead of hex-5-enoyl.
- However, the lack of unsaturation reduces lipophilicity compared to the hex-5-enoyl variant.
- Applications : Used in studies targeting enzyme inhibition due to its stable aromatic interactions .
b) (2S)-2-{[(1R)-1-Carboxyethyl]amino}-3-methylbutanoic Acid
- Structure : Substitution with a carboxyethyl group, introducing an additional carboxylic acid functionality.
- Properties : The polar carboxyethyl group enhances water solubility but reduces membrane permeability. This compound is implicated in metabolic pathways as an intermediate in valine derivatives .
c) (2S)-2-Acetamido-3-methylbutanoic Acid
- Structure : Substitution with a simple acetyl group.
- Properties: Smaller substituent reduces steric hindrance, favoring rapid enzymatic hydrolysis. Commonly used as a model for studying N-acylamino acid hydrolases .
Physicochemical and Biochemical Properties
Table 1 summarizes key differences:
<sup>*</sup>Predicted using ChemAxon software.
Biological Activity
Chemical Structure and Properties
(2S)-2-(Hex-5-enoylamino)-3-methylbutanoic acid is characterized by its unique structure, which includes an amino group, a hex-5-enoyl moiety, and a branched-chain structure. The IUPAC name reflects its stereochemistry and functional groups:
- IUPAC Name : this compound
- Molecular Formula : C11H19NO3
- Molecular Weight : 215.28 g/mol
Research indicates that this compound exhibits various biological activities, primarily through modulation of metabolic pathways and cellular signaling mechanisms. Key mechanisms include:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting energy metabolism and synthesis of biomolecules.
- Anti-inflammatory Properties : Studies suggest that this compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines.
- Antioxidant Activity : This compound may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Case Studies
- Cell Culture Studies : In vitro studies using human cell lines demonstrated that treatment with this compound led to a significant reduction in the expression of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential as an anti-inflammatory agent in therapeutic applications.
- Animal Models : In vivo studies on rodent models of inflammation showed that administration of this compound reduced swelling and pain, indicating its efficacy in managing inflammatory responses.
Data Summary
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Pharmacodynamics : The compound interacts with various receptors involved in inflammation and metabolism, suggesting multiple pathways through which it may exert its effects.
- Safety Profile : Toxicological assessments indicate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
